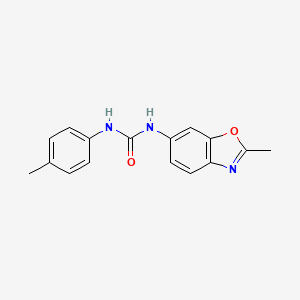

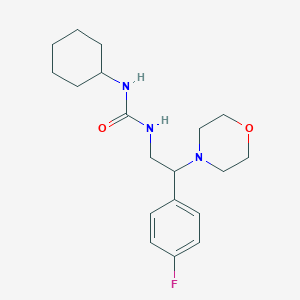

N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

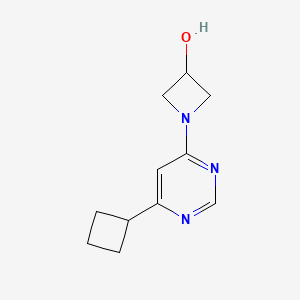

The compound "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" is a urea derivative characterized by the presence of a benzoxazole and a methylphenyl group. Urea derivatives are known for their diverse biological activities and are often synthesized for pharmaceutical applications. The compound is not directly mentioned in the provided papers, but similar compounds with substituted phenyl groups and heterocyclic structures have been synthesized and studied for their biological activities, such as antimicrobial properties and potential use as bronchodilators .

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For instance, the synthesis of N-substituted phenyl-N'-[6-(2-methanebenzothiazol)yl]urea compounds was achieved by reacting 2-methanebenzothiazole with corresponding substituted phenylamine, which is a process that could be analogous to the synthesis of the compound . Similarly, the synthesis of N-(4-methyl phenyl)-N'-(1,2,4-triazoly)urea was performed through an addition reaction of 4-methyl isocyanate and 5-amino-1,2,4-triazole . These methods suggest that the synthesis of "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" could potentially follow a similar pathway, involving the reaction of an appropriate isocyanate with a benzoxazole-substituted amine.

Molecular Structure Analysis

The molecular structure of urea derivatives is often confirmed using techniques such as NMR, IR, and X-ray diffraction. For example, the structure of N-substituted phenyl-N'-[6-(2-methanebenzothiazol)yl]urea compounds was confirmed by elemental analysis, 1H NMR, and IR . Additionally, single-crystal X-ray diffraction was used to confirm the structure of N-(pyridin-2-yl),N'-substituted ureas in the crystalline state . These techniques would likely be applicable in analyzing the molecular structure of "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" to ensure the correct synthesis and to understand its conformation and bonding.

Chemical Reactions Analysis

Urea derivatives can participate in various chemical reactions, including the formation of complexes with other molecules. For instance, the association of N-(pyridin-2-yl),N'-substituted ureas with benzoates and 2-amino-1,8-naphthyridines was studied, revealing the importance of intramolecular hydrogen bond breaking for complex formation . The reactivity of the compound could similarly be influenced by the presence of substituents on the benzoxazole and phenyl rings, which could affect its ability to form hydrogen bonds and other interactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents can significantly alter these properties. For example, the antimicrobial activity of urea derivatives is often assessed in relation to their chemical structure, as seen in the study of N-substituted phenyl-N'-[6-(2-chlorobenzothiazol)yl]urea, which showed varying degrees of biological activity . The physical and chemical properties of "N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea" would need to be empirically determined to understand its potential applications and behavior under different conditions.

Wissenschaftliche Forschungsanwendungen

Urea in Dermatological Treatments

Urea is a well-established compound in dermatology, known for its emollient and keratolytic properties. Its efficacy as a monotherapy for conditions associated with dry and scaly skin is notable, and it is used in the treatment of a wide range of dermatological conditions. Urea formulations have been successfully used for ichthyosis, xerosis, atopic dermatitis/eczema, contact dermatitis, radiation-induced dermatitis, psoriasis/seborrheic dermatitis, onychomycosis, tinea pedis, keratosis, pruritus, and dystrophic nails. Furthermore, urea is utilized as a penetration enhancer in combination with other medications, enhancing their efficacy. Despite its potent dermatological applications, urea is generally well-tolerated, with mild irritation being the most common side effect, indicating its safety and tolerability as a topical drug (Pan et al., 2013).

Biological Roles of Urea

Urea's biological roles extend beyond dermatological applications. It has been reported to have therapeutic effects against various pathological conditions and also exhibits certain toxic effects. The therapeutic roles of urea include increased growth, improved digestion, reduced hepatic dysfunction, induction of tumor cell apoptosis, and neuroprotective properties. On the flip side, it can also lead to decreased excretion of other nitrogenous compounds, increased oxidative stress, impaired beta-cell glycolysis, endothelial dysfunction, loss of synapsis, and decreased olfaction. These findings highlight the dual nature of urea, necessitating cautious use, especially in individuals with chronic kidney disease. The comprehensive understanding of urea's biological roles provides a foundation for future research aimed at elucidating the mechanisms of its therapeutic effects (Adeyomoye et al., 2022).

Benzoxazole Derivatives

Benzoxazole derivatives, a class to which N-(2-methyl-1,3-benzoxazol-6-yl)-N'-(4-methylphenyl)urea belongs, have significant pharmacological activities. They are pivotal in medicinal chemistry for the development of pharmaceutically active molecules. Minor changes in the benzoxazole moiety can lead to therapeutic changes in drug molecules, underlining the importance of this heterocyclic scaffold. These derivatives have been shown to exhibit potent and significant activities against various diseases. This comprehensive review of benzoxazole derivatives sheds light on their biological potential and encourages further research to synthesize novel derivatives with enhanced effectiveness and safety (Kamal et al., 2020).

Eigenschaften

IUPAC Name |

1-(2-methyl-1,3-benzoxazol-6-yl)-3-(4-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-10-3-5-12(6-4-10)18-16(20)19-13-7-8-14-15(9-13)21-11(2)17-14/h3-9H,1-2H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQAHKAXWUNLEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)N=C(O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

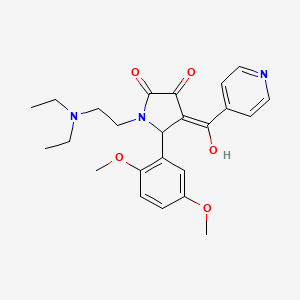

![4,7,8-Trimethyl-6-(oxolan-2-ylmethyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2526813.png)

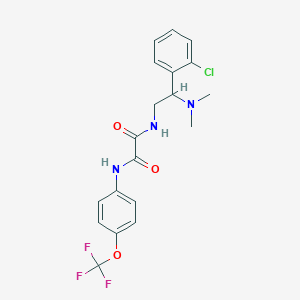

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)

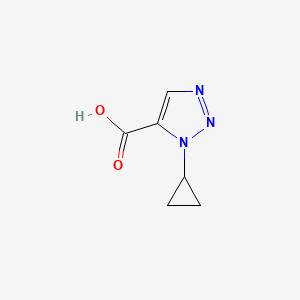

![(E)-4-(Dimethylamino)-1-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)but-2-en-1-one](/img/structure/B2526822.png)

![2-(4-fluorophenyl)-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2526823.png)